![molecular formula C18H34O7 B12888399 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate CAS No. 99624-98-3](/img/structure/B12888399.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is an organic compound that belongs to the class of esters. It is characterized by the presence of a succinate group esterified with an octyl group and a triethylene glycol moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate typically involves the esterification of succinic acid with octanol and triethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure a high yield and purity of the final product. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
化学反応の分析
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield succinic acid, octanol, and triethylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The hydroxyl groups in the triethylene glycol moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Succinic acid, octanol, and triethylene glycol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted triethylene glycol derivatives.
科学的研究の応用
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.
作用機序
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion and solubilization.
類似化合物との比較
Similar Compounds
- Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
- Tetraethylene glycol monooctadecanoate
Comparison
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is unique due to its specific combination of a succinate group, octyl chain, and triethylene glycol moiety. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to similar compounds like octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester, which may have different solubility and micelle-forming characteristics.
特性
CAS番号 |
99624-98-3 |
|---|---|
分子式 |
C18H34O7 |
分子量 |
362.5 g/mol |
IUPAC名 |
4-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 1-O-octyl butanedioate |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-11-24-17(20)8-9-18(21)25-16-15-23-14-13-22-12-10-19/h19H,2-16H2,1H3 |
InChIキー |
CZYVGNDXSPOXFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


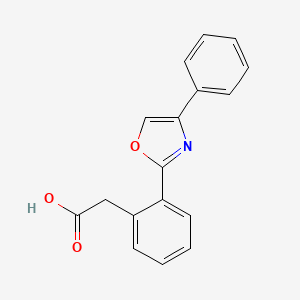

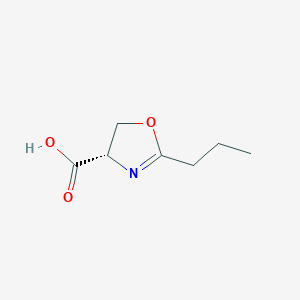
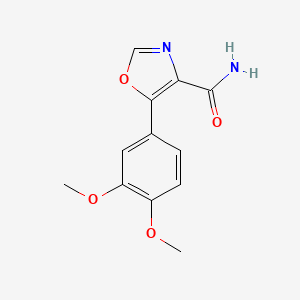
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
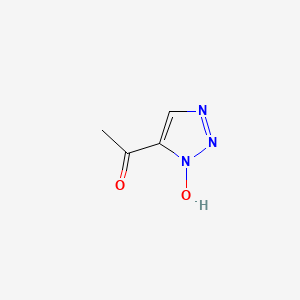
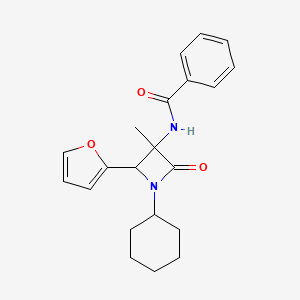
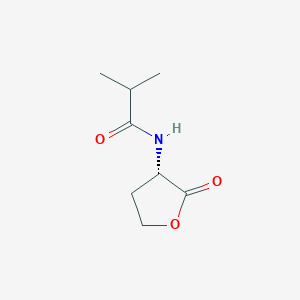

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
